1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine
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Overview
Description
1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine is a complex organic compound featuring a pyrrolidine ring, a piperazine ring, and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the pyrrolidine and piperazine rings. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of environmentally benign reagents and solvents would be prioritized to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and piperazine rings contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine.
Piperazine derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine also exhibit similar structural features.
Uniqueness
This compound is unique due to the presence of both pyrrolidine and piperazine rings, along with the cyclopropylmethoxy group. This combination of structural elements contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-15-6-8-16(9-7-15)14(18)17-5-4-13(10-17)19-11-12-2-3-12/h12-13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWLDZHFOJFQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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